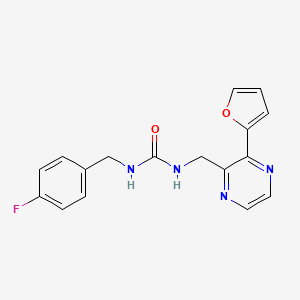

1-(4-Fluorobenzyl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea

Description

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[[3-(furan-2-yl)pyrazin-2-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O2/c18-13-5-3-12(4-6-13)10-21-17(23)22-11-14-16(20-8-7-19-14)15-2-1-9-24-15/h1-9H,10-11H2,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKYWAWLBYJSQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CN=C2CNC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Fluorobenzyl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 404.4 g/mol

- CAS Number : 1798019-27-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system (CNS).

- NMDA Receptor Modulation : The compound has shown potential as a positive allosteric modulator of NMDA receptors, specifically targeting the GluN2C/D subunits. This modulation can enhance synaptic transmission and has implications for treating neurodegenerative diseases and mood disorders .

- Dopamine Transporter Inhibition : Similar compounds within its class have demonstrated inhibitory effects on dopamine transporters (DAT), suggesting potential applications in treating conditions related to dopamine dysregulation, such as Parkinson's disease and addiction .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.0 | Induction of apoptosis |

| A549 (Lung Cancer) | 7.5 | Inhibition of cell proliferation |

| MCF7 (Breast Cancer) | 6.0 | Cell cycle arrest |

Case Study 1: Neuroprotective Effects

A study published in Frontiers in Pharmacology evaluated the neuroprotective effects of this compound in a rat model of ischemic stroke. The results indicated that treatment with the compound significantly reduced neuronal death and improved functional recovery compared to controls .

Case Study 2: Anticancer Activity

Another investigation assessed the anticancer properties of this compound against a panel of human cancer cell lines. The results showed that it effectively inhibited tumor growth through apoptosis induction and disruption of metabolic pathways associated with cancer cell survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between the target compound and its analogs:

Table 1. Structural and Physicochemical Comparison

*Estimated based on molecular formula.

Key Observations :

Aryl Group Variations: The 4-fluorobenzyl group in the target compound and may enhance metabolic stability compared to non-fluorinated analogs (e.g., 2-ethoxyphenyl in ). Fluorine’s electronegativity can also influence binding interactions with target proteins. Trifluoromethyl (BPU, ) and chlorobenzyl () substituents introduce bulkier, lipophilic groups that may improve membrane permeability but reduce solubility.

Pyrazine Substituents :

- The furan-2-yl group (target, ) offers a planar heterocycle for π-π stacking, while piperidine () and pyrazole () substituents introduce conformational flexibility or basicity.

- Bromopyrazine (BPU, ) may act as a leaving group in covalent drug design or enhance halogen bonding.

Biological Activity :

- BPU () demonstrated antiproliferative activity, likely due to the trifluoromethylbenzyl group’s electron-withdrawing effects and pyrazine’s role in kinase inhibition. The target compound’s furan-pyrazine system could similarly interact with nucleotide-binding domains.

Physicochemical Properties :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.